(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS No.: 284488-41-1
Cat. No.: VC6810358
Molecular Formula: C18H17BrO4
Molecular Weight: 377.234
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 284488-41-1 |
---|---|
Molecular Formula | C18H17BrO4 |
Molecular Weight | 377.234 |
IUPAC Name | (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ |
Standard InChI Key | GHQYAKZDBZTTSS-RUDMXATFSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Chalcones, formally known as 1,3-diaryl-2-propen-1-ones, are a class of organic compounds with a central enone system (C6–C3–C6 backbone). The title compound, (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is distinguished by its substitution pattern:
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4-Bromophenyl group: A phenyl ring substituted with a bromine atom at the para position, enhancing electron-withdrawing properties.
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3,4,5-Trimethoxyphenyl group: A methoxy-substituted aromatic ring at the 3rd, 4th, and 5th positions, contributing steric bulk and electron-donating effects.
The E-configuration of the α,β-unsaturated ketone is stabilized by conjugation, as evidenced by planar geometries in related chalcone derivatives . X-ray crystallography of analogous structures reveals dihedral angles <5° between aromatic rings, suggesting near-planarity that facilitates π-orbital overlap .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions . Key steps include:
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Base-Catalyzed Enolate Formation: 4-Bromoacetophenone (1 mmol) reacts with 30% aqueous NaOH in ethanol to form an enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde (1.1 mmol), forming a β-hydroxy ketone intermediate.
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Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated ketone.
Reaction Conditions:
Purification: Crystallization in methanol produces yellow crystalline solids .
Structural Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
8.26 | d (J=15.6 Hz) | 1H | α-H (enone) |
7.86 | d (J=8.8 Hz) | 2H | C-2,6 (4-bromophenyl) |
7.80 | d (J=15.6 Hz) | 1H | β-H (enone) |
7.60 | d (J=8.6 Hz) | 2H | C-3,5 (4-bromophenyl) |
6.13 | s | 2H | C-2,6 (3,4,5-trimethoxyphenyl) |
3.90 | s | 6H | OCH3 (3,5 positions) |
3.86 | s | 3H | OCH3 (4 position) |
13C NMR (100 MHz, CDCl3):
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191.1 ppm (C=O), 163.4–161.9 ppm (OCH3-substituted carbons), 138.1–121.5 ppm (aromatic carbons), 90.6 ppm (C-Br) .
IR (KBr, cm⁻¹):
Crystallographic Insights
While the crystal structure of the title compound remains unreported, analogous chalcones exhibit monoclinic packing with P21 symmetry. Weak C–H⋯O hydrogen bonds stabilize the lattice, forming chains along the c-axis .
Biological and Pharmacological Context
Osteogenic Activity
In a 2023 study, this chalcone was synthesized as part of a series targeting bone anabolic agents. While specific data for the compound are pending publication, derivatives in the series enhanced alkaline phosphatase (ALP) activity via BMP2/SMAD1 signaling, suggesting potential osteogenesis-promoting effects .
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